3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzylpiperidine moiety linked to a benzo[d][1,2,3]triazin-4(3H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3). The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.
Biological Studies: The compound is used in studies involving protein binding and enzyme inhibition.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound shares the benzylpiperidine moiety and is known for its use as a monoamine releasing agent.
3-(Piperidin-4-yl)benzo[d]isoxazole: This compound is similar in structure and is investigated for its potential as a GlyT1 inhibitor.
Uniqueness
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is unique due to its triazine ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,2,3-benzotriazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19-17-8-4-5-9-18(17)20-21-23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHYOXNTYCUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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